Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride
Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl aminoacetate hydrochloride, systematically known as tert-butyl 2-aminoacetate hydrochloride and often referred to as Glycine tert-butyl ester hydrochloride, is a crucial reagent in synthetic organic chemistry.[1] Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of the physical properties of Butyl aminoacetate hydrochloride, complete with experimental protocols and a synthesis workflow.
Chemical Identity
| Identifier | Value |
| Chemical Name | tert-Butyl 2-aminoacetate hydrochloride |
| Synonyms | Glycine tert-butyl ester hydrochloride, H-Gly-OtBu HCl |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol [1] |
| CAS Number | 27532-96-3[1] |
| InChI | InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H[1] |
| SMILES | CC(C)(C)OC(=O)CN.Cl[1] |
Physical Properties
A summary of the key physical properties of Butyl aminoacetate hydrochloride is presented below.
| Property | Value | Source |
| Appearance | White to pale cream crystalline powder, chunks, or lumps. | [2] |
| Melting Point | 141-143 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in water and methanol.[2] | |
| pKa | Data not available |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key physical properties of Butyl aminoacetate hydrochloride.
Melting Point Determination
The melting point of Butyl aminoacetate hydrochloride can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline Butyl aminoacetate hydrochloride is placed in a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The melting point is reported as this range.[3][4][5][6]
Solubility Determination
The solubility of Butyl aminoacetate hydrochloride in a given solvent can be determined by the equilibrium saturation method.
Methodology:
-
Saturation: An excess amount of Butyl aminoacetate hydrochloride is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of Butyl aminoacetate hydrochloride in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or spectroscopic methods.[7][8][9][10][11]
Spectroscopic Analysis
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Butyl aminoacetate hydrochloride.
Methodology:
-
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: The characteristic absorption bands for the amine hydrochloride, ester carbonyl, and C-O bonds are identified.
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
Methodology:
-
Sample Preparation: A small amount of Butyl aminoacetate hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.
4.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions of the molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
-
Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide further structural information.
Synthesis Workflow
The following diagram illustrates a common synthetic route for Butyl aminoacetate hydrochloride, starting from glycine and tert-butyl acetate.
Caption: Synthesis of Butyl Aminoacetate Hydrochloride.
This workflow outlines the esterification of glycine with tert-butyl acetate in the presence of an acid catalyst, followed by workup to isolate the free base, and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[12][13]
References
- 1. Glycine tert-butyl ester hydrochloride | C6H14ClNO2 | CID 2725036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycine tert-butyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. davjalandhar.com [davjalandhar.com]
- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. [PDF] The Solubility of Amino Acids in Various Solvent Systems | Semantic Scholar [semanticscholar.org]
- 12. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 13. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]
